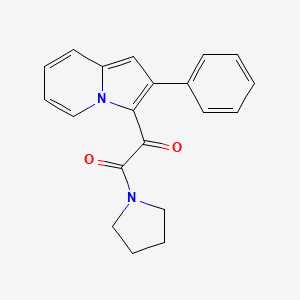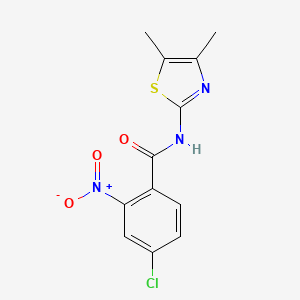
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a modulator of certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as an antipsychotic agent. It has also been shown to have analgesic effects in animal models, possibly through modulation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its unique structure and potential for use in various biochemical and physiological studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are several future directions that could be pursued in the study of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone. For example, further studies could be done to elucidate its mechanism of action and potential therapeutic effects. Additionally, studies could be done to investigate its potential use in other scientific research fields, such as cancer biology or immunology. Finally, studies could be done to optimize the synthesis method and purification techniques for this compound.
Synthesis Methods
The synthesis of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone involves several steps. The starting materials are 2-phenylindole and pyrrolidine-2,5-dione. These two compounds are reacted together in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or ethanol, at a specific temperature and for a certain duration. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have affinity for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes. It has also been studied for its potential as an antipsychotic and analgesic agent.
properties
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFEZBDYLDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)


![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)